

Homo Sildenafil-d5 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Homo Sildenafil-d5

Cat. No.: B12427436

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Technical Guide: Homo Sildenafil-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Homo Sildenafil-d5**, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. This document outlines its chemical properties, mechanism of action, and provides detailed experimental protocols relevant to its study.

Core Compound Details

Homo Sildenafil-d5 is a stable-isotope labeled version of Homo Sildenafil, an analog of Sildenafil. The strategic replacement of five hydrogen atoms with deuterium aims to modify the pharmacokinetic profile of the parent compound, potentially offering advantages in drug development.

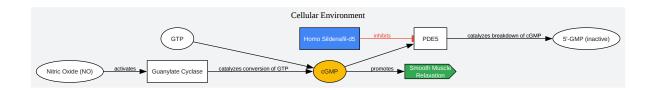


Parameter	Value	Reference
CAS Number	1216711-61-3	[1]
Molecular Formula	C23H27D5N6O4S	[2]
Molecular Weight	493.63 g/mol	[2]
Synonyms	5-[2-Ethoxy-5-[(4-(ethyl-d5)-1-piperazinyl)sulfonyl]phenyl]-1,6 -dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one	[2]

Mechanism of Action: Signaling Pathway

Homo Sildenafil-d5 is expected to share the same mechanism of action as Sildenafil, acting as a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[3] PDE5 is the predominant enzyme responsible for the degradation of cGMP in the corpus cavernosum and the pulmonary vasculature.

The signaling cascade is initiated by the release of nitric oxide (NO) in response to sexual stimulation. NO activates guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, resulting in penile erection. By inhibiting PDE5, **Homo Sildenafil-d5** prevents the breakdown of cGMP, thereby enhancing the pro-erectile effects of NO.



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Caption: Signaling pathway of Homo Sildenafil-d5 via PDE5 inhibition.

Quantitative Data: Pharmacokinetics

While specific pharmacokinetic data for **Homo Sildenafil-d5** is not readily available in the public domain, the effect of deuteration on a drug's pharmacokinetic profile has been studied. Deuteration can lead to a slower rate of metabolism, resulting in increased systemic exposure. The following tables present the pharmacokinetic parameters of Sildenafil and the anticipated effects of deuteration based on studies of other deuterated compounds.

Table 1: Pharmacokinetic Parameters of Sildenafil (Single Oral Dose) in Healthy Male Subjects

Parameter	Value	Reference
Absolute Bioavailability	41%	[4]
Time to Maximum Concentration (tmax)	~1 hour (fasted)	[5]
Effect of Food on Cmax	29% reduction	[5]
Effect of Food on AUC	11% reduction	[5]
Apparent Clearance (CL/F)	58.5 ± 1.4 L/h	[6]
Volume of Distribution (V/F)	310 ± 6.92 L	[6]

Table 2: Expected Impact of Deuteration on Pharmacokinetic Parameters of **Homo Sildenafil-d5** (Illustrative)

This table illustrates the potential changes in pharmacokinetic parameters due to the deuterium isotope effect, as observed in studies of other deuterated drugs like d3-enzalutamide.[7][8]



Parameter	Expected Change	Rationale
Maximum Concentration (Cmax)	Increased	Slower metabolism leads to higher peak plasma concentrations.
Area Under the Curve (AUC)	Significantly Increased	Reduced clearance results in greater overall drug exposure.
Metabolite Formation	Decreased	Slower N-demethylation (a primary metabolic pathway for Sildenafil) is anticipated.
Half-life (t1/2)	Prolonged	A slower rate of elimination extends the duration the drug remains in the body.

Experimental Protocols Phosphodiesterase 5 (PDE5) Inhibition Assay

This protocol is adapted from a method for determining PDE5 inhibition by Sildenafil and can be applied to **Homo Sildenafil-d5**.[9]

Objective: To determine the in vitro inhibitory activity of **Homo Sildenafil-d5** on PDE5.

Materials:

- Recombinant human PDE5A1
- Homo Sildenafil-d5
- [3H]-cGMP (radiolabeled cyclic guanosine monophosphate)
- Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM DTT
- 0.2 M ZnSO4
- 0.2 M Ba(OH)2

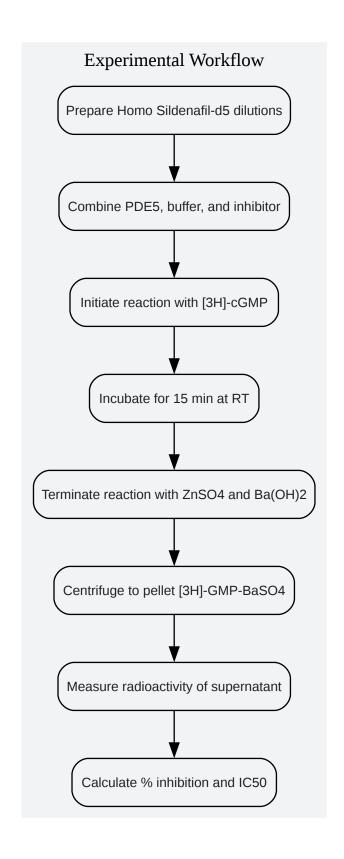


- Scintillation cocktail
- Liquid scintillation counter

Procedure:

- Prepare a series of dilutions of **Homo Sildenafil-d5** in the reaction buffer.
- In a reaction tube, combine the PDE5A1 enzyme with the reaction buffer.
- Add a specific concentration of the Homo Sildenafil-d5 solution to the tube (or vehicle control).
- Initiate the reaction by adding [3H]-cGMP.
- Incubate the reaction mixture at room temperature for 15 minutes.
- Terminate the reaction by adding 0.2 M ZnSO4 followed by 0.2 M Ba(OH)2. This will precipitate the product, [3H]-GMP, as BaSO4, while the unreacted [3H]-cGMP remains in the supernatant.
- Centrifuge the tubes to pellet the precipitate.
- Transfer the supernatant to a scintillation vial.
- Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- The amount of radioactivity in the supernatant is inversely proportional to the PDE5 activity.
- Calculate the percentage of inhibition for each concentration of Homo Sildenafil-d5 and determine the IC50 value.





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Caption: Workflow for the PDE5 Inhibition Assay.



In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic profile of **Homo Sildenafil-d5** in a rat model, based on methodologies used for other deuterated compounds. [10]

Objective: To determine the pharmacokinetic parameters (Cmax, tmax, AUC, clearance) of **Homo Sildenafil-d5** following oral administration in rats.

Materials:

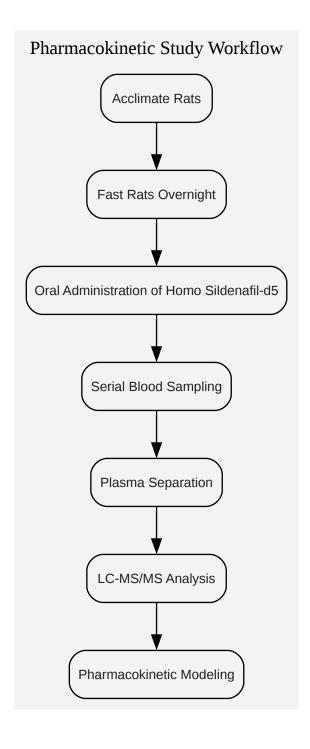
- Male Sprague-Dawley rats (or other appropriate strain)
- Homo Sildenafil-d5
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Blood collection supplies (e.g., heparinized tubes)
- Centrifuge
- LC-MS/MS system for bioanalysis

Procedure:

- Acclimate the rats to the housing conditions for at least one week.
- Fast the animals overnight prior to dosing, with free access to water.
- Administer a single oral dose of Homo Sildenafil-d5 via gavage.
- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or another appropriate site.
- Process the blood samples by centrifugation to obtain plasma.
- Store the plasma samples at -80°C until analysis.



- Quantify the concentration of **Homo Sildenafil-d5** and its potential metabolites in the plasma samples using a validated LC-MS/MS method.
- Perform pharmacokinetic analysis of the plasma concentration-time data to determine key parameters.



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- To cite this document: BenchChem. [Homo Sildenafil-d5 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427436#homo-sildenafil-d5-cas-number-and-molecular-formula]

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